molecular formula C19H21N5O3S B10982192 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B10982192
M. Wt: 399.5 g/mol
InChI Key: FEBRFHYYEIKSMN-UHFFFAOYSA-N
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Description

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic compound with a complex structure that includes a spirocyclic core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the thiazole and pyridine rings, and final acylation to form the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-23-18(27)24(16(26)19(23)7-3-2-4-8-19)11-15(25)22-17-21-14(12-28-17)13-6-5-9-20-10-13/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,21,22,25)

InChI Key

FEBRFHYYEIKSMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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